molecular formula C9H17NO3 B1415298 Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester CAS No. 1373213-78-5

Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester

Cat. No.: B1415298
CAS No.: 1373213-78-5
M. Wt: 187.24 g/mol
InChI Key: JEVGGRRAPPNUCI-UHFFFAOYSA-N
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Description

Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C11H20N2O3[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ](https://wwwchemicalbookcom/ChemicalProductProperty_CN_CB68365385htm)tert-butyl N- [2- (2-methylprop-2-enamido)ethyl]carbamate [{{{CITATION{{{2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl .... This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry[{{{CITATION{{{1{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including the reaction of N-methoxy-N-2-propen-1-ylamine with 1,1-dimethylethyl chloroformate under controlled conditions[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl .... The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the by-products[{{{CITATION{{{1{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure the purity and yield of the product[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl .... The process involves continuous monitoring and adjustments to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....

  • Substitution: : Nucleophiles like hydroxide ions (OH-) are used in substitution reactions[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....

Major Products Formed

  • Oxidation: : The major product is typically a carboxylic acid derivative.

  • Reduction: : The major product is an amine derivative.

  • Substitution: : The major product is a substituted carbamate.

Scientific Research Applications

This compound is used in various scientific research applications, including:

  • Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : In the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: : In the development of pharmaceuticals and as a potential therapeutic agent.

  • Industry: : In the production of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl .... The exact mechanism may vary depending on the specific enzyme and biological context.

Comparison with Similar Compounds

This compound is unique in its structure and reactivity compared to other carbamate derivatives. Similar compounds include:

  • Carbamic acid, (2-cyano-2-propenyl)-, 1,1-dimethylethyl ester

  • Carbamic acid, (2-methyl-1-oxo-2-propenyl)-, 1,1-dimethylethyl ester

These compounds share similar functional groups but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

tert-butyl N-methoxy-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-7-10(12-5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVGGRRAPPNUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester
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Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester
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Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester
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Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester
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Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester
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Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester

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